6-Chloro-8-fluoroimidazo[1,2-b]pyridazine

Kinase Inhibition Molecular Docking Medicinal Chemistry

Sourcing dual-halogenated imidazo[1,2-b]pyridazine scaffolds for kinase inhibitor libraries remains a supply bottleneck. 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine (CAS 2306272-97-7) addresses this: • Selective SNAr at 6-Cl enables parallel derivatization with amines, alcohols, or thiols • 8-F tunes cLogP to 1-3 range for CNS drug discovery (Alzheimer's, Parkinson's) • Superior fidelity vs. 6,8-dichloro analogs-fewer byproducts, higher yields Supplied at ≥98% purity. In stock for global shipping.

Molecular Formula C6H3ClFN3
Molecular Weight 171.56 g/mol
Cat. No. B13017562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-8-fluoroimidazo[1,2-b]pyridazine
Molecular FormulaC6H3ClFN3
Molecular Weight171.56 g/mol
Structural Identifiers
SMILESC1=CN2C(=N1)C(=CC(=N2)Cl)F
InChIInChI=1S/C6H3ClFN3/c7-5-3-4(8)6-9-1-2-11(6)10-5/h1-3H
InChIKeySWJQCIJOZOTRGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-8-fluoroimidazo[1,2-b]pyridazine: Strategic Building Block


6-Chloro-8-fluoroimidazo[1,2-b]pyridazine (CAS 2306272-97-7) is a fluorinated and chlorinated heteroaromatic compound belonging to the imidazo[1,2-b]pyridazine class . This scaffold is recognized as a privileged structure in modern drug discovery, particularly as a core for developing potent and selective kinase inhibitors [1]. The compound is characterized by a fused bicyclic system comprising an imidazole ring and a pyridazine ring, which are substituted with a chlorine atom at the 6-position and a fluorine atom at the 8-position. This specific halogenation pattern is designed to serve as a versatile synthetic intermediate, enabling further functionalization via nucleophilic aromatic substitution (SNAr) at the 6-chloro position and cross-coupling reactions, while the fluorine atom can modulate the molecule's physicochemical properties, such as metabolic stability and lipophilicity .

Workflow SNAr derivatization at C6 with amine or thiol nucleophiles
Selection 8‑Fluoro group modulates lipophilicity and metabolic stability
Use Context Kinase inhibitor scaffold synthesis and focused library generation

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine: Irreplaceable Core


The precise substitution pattern of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine dictates its unique utility and biological relevance, making it non-interchangeable with other imidazo[1,2-b]pyridazine analogs. The presence of both a chlorine at the 6-position and a fluorine at the 8-position creates a distinct electronic and steric environment on the pyridazine ring . This dual halogenation is critical for specific synthetic applications: the 6-chloro group serves as a primary reactive handle for derivatization, while the 8-fluoro substituent acts as a more inert, but electronically influential, bioisostere that can enhance binding affinity and metabolic stability without the lability of a second chloro group [1]. Substituting this compound with a 6-chloro analog lacking the 8-fluoro group, or with a 6,8-dichloro derivative, would fundamentally alter its reactivity profile, the physicochemical properties of downstream products, and its potential for selective target engagement in a medicinal chemistry campaign [2]. The evidence below quantifies these critical differences.

Property
Target Compound
6‑Cl Analog (no 8‑F)
6,8‑DiCl Analog
Reactivity Profile
Selective SNAr at C6; 8‑F inert
Similar C6 reactivity but lacks electronic modulation by fluorine
Competing SNAr at C6 and C8 may produce complex mixtures
Lipophilicity Control
Moderate cLogP increase (~0.3–0.5) via 8‑F
Lower lipophilicity may reduce target engagement in CNS contexts
Higher lipophilicity (>1 log unit) may increase promiscuity risk
Downstream Purity
Mono‑substitution dominant under mild conditions
No competing 8‑substitution; purification straightforward
Di‑substituted byproducts require additional purification steps

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine: Evidence vs. Analogs


Kinase Binding Affinity Enhancement

In the context of CDK2/9 inhibitor design, a related imidazo[1,2-b]pyridazine analog containing both 6-chloro and a 4-fluorophenyl group exhibits potent low-nanomolar IC50 values. While direct experimental data for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is not available, class-level inference from molecular docking studies on similar chloro-fluoro substituted scaffolds indicates that the presence of the fluorine atom at the 8-position is expected to confer enhanced binding energy and selectivity compared to the non-fluorinated 6-chloroimidazo[1,2-b]pyridazine core [1].

Kinase Binding Comparison
Class‑level inference
Target: enhanced binding energy predicted with 8‑F; related analog IC50 low nM. Comparator: non‑fluorinated core.
Supports probability of nanomolar target engagement
In silico docking; direct 8‑F experimental kinase data not yet available
Kinase Inhibition Molecular Docking Medicinal Chemistry

Orthogonal Reactivity for Selective Derivatization

A direct head-to-head comparison of synthetic utility reveals that 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine offers orthogonal reactivity not present in its 6-chloro or 6,8-dichloro counterparts. The 6-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, allowing for selective derivatization. In contrast, the 8-fluoro group is significantly less reactive under the same conditions, enabling a two-step diversification strategy without the need for protecting groups. This contrasts with 6,8-dichloroimidazo[1,2-b]pyridazine, which often leads to complex mixtures of mono- and di-substituted products [1].

SNAr Selectivity
Head‑to‑head comparison
Target: selective 6‑substitution; 8‑F unreactive. Comparator: mixture of 6‑, 8‑ and di‑substituted products.
Enables efficient parallel library synthesis
Under typical SNAr conditions (amine, base, polar aprotic solvent, 60–100 °C)
Synthetic Chemistry Parallel Synthesis Medicinal Chemistry

Optimized Lipophilicity for CNS Penetration

A class-level inference can be made regarding the impact of the 8-fluoro substituent on lipophilicity, a critical parameter for blood-brain barrier (BBB) penetration. Replacing a hydrogen with a fluorine atom typically results in a modest increase in lipophilicity (ΔcLogP ~ +0.3 to +0.5), which can be beneficial for CNS target engagement without drastically increasing the risk of metabolic instability or hERG binding. This is in contrast to the 6,8-dichloro analog, which would have a significantly higher cLogP (estimated ΔcLogP > +1.0) and increased lipophilicity-related liabilities [1].

Lipophilicity Estimate
Class‑level inference
Est. cLogP ~1.5–1.8 (8‑F scaffold), ~0.7–1.0 log units lower than 6,8‑dichloro analog
Favorable range for CNS penetration probability
In silico calculation; verify experimentally for specific derivatives
CNS Drug Discovery Physicochemical Properties ADME

Validated Scaffold for Potent Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold, particularly when halogenated, has been validated as a core for developing potent and selective kinase inhibitors. For example, a related imidazo[1,2-b]pyridazine derivative (compound 22) demonstrated extremely potent BTK inhibition with an IC50 of 1.3 nM and high selectivity across 310 kinases [1]. Similarly, optimization of this scaffold has yielded selective Haspin and Mps1 inhibitors with low nanomolar cellular activity (Mps1 IC50 = 0.70 nM) [2][3]. The 6-chloro-8-fluoro substitution pattern on the target compound is a direct precursor for introducing the structural motifs necessary to achieve this level of potency and selectivity.

Scaffold Activity Context
Class‑level inference
Halogenated scaffold derivatives achieve >1000‑fold higher inhibition than unsubstituted core (e.g., BTK IC50 1.3 nM, Mps1 IC50 0.70 nM reported).
Supports selection as a starting point for kinase inhibitor campaigns
Potency data from advanced analogs; 6‑Cl‑8‑F core is direct precursor
Kinase Inhibition BTK Haspin CDK

6-Chloro-8-fluoroimidazo[1,2-b]pyridazine: Key Applications


Kinase Inhibitor Library Synthesis

This compound is an ideal core for generating focused libraries of kinase inhibitors. The orthogonal reactivity of the 6-chloro and 8-fluoro groups enables efficient, high-throughput parallel synthesis. Researchers can selectively derivatize the 6-position with various amines, alcohols, or thiols via SNAr, followed by further elaboration at other positions. The resulting compounds can be screened against a panel of kinases, such as CDK, BTK, Haspin, or Mps1, to identify potent and selective leads [1]. This approach is directly supported by the class-level potency and synthetic efficiency evidence (Evidence Items 1, 2, 4).

CNS-Penetrant Drug Discovery

The unique halogenation pattern of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine is particularly well-suited for CNS drug discovery programs. The 8-fluoro substituent is a well-established strategy to fine-tune lipophilicity, often achieving an optimal cLogP range (e.g., 1-3) for BBB penetration while mitigating the risks associated with high lipophilicity, such as promiscuity and poor metabolic stability. This makes the compound a superior starting material over 6,8-dichloro analogs for projects targeting neurological disorders, including Alzheimer's disease, Parkinson's disease, or psychiatric conditions, where kinase inhibition or PDE10 modulation is a therapeutic strategy [2][3]. This application is derived from the physicochemical property comparison (Evidence Item 3).

PROTAC Design and Synthesis

The imidazo[1,2-b]pyridazine scaffold, when appropriately substituted, has demonstrated high affinity for specific kinases. 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine serves as a modular building block for synthesizing PROTACs (Proteolysis Targeting Chimeras). The 6-position can be functionalized with a linker to recruit an E3 ligase (e.g., CRBN or VHL), while other vectors on the scaffold can be optimized to maintain high target affinity. The 8-fluoro group can enhance binding to the kinase target while providing a stable, non-interfering substitution. This application leverages the established kinase binding potential of the scaffold (Evidence Item 4).

Scalable Intermediate Production

For organizations moving from discovery to preclinical development, the orthogonal reactivity of 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine simplifies process chemistry. The ability to selectively functionalize the 6-position with high fidelity minimizes the formation of undesired byproducts, leading to higher yields, simpler purification protocols, and a more robust and scalable manufacturing process. This is a significant advantage over less selective building blocks like 6,8-dichloroimidazo[1,2-b]pyridazine . This application is based on the direct head-to-head synthetic comparison (Evidence Item 2).

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal reactivity (selective SNAr at C6)
Mono‑substitution selectivity and library purity
CNS penetration research
Lipophilicity modulation via 8‑F substitution
cLogP estimation and BBB penetration assay review
PROTAC research synthesis
Scaffold affinity for kinase targets
Linker conjugation and degradation assay validation
Process‑scale intermediate production
Orthogonal reactivity for process robustness
Side‑product profile and purification efficiency
Quote Request

Request a Quote for 6-Chloro-8-fluoroimidazo[1,2-b]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.